6-(3,4-Dimethoxyphenyl)-4-methoxy-1,3-dimethyl-8-cyclohepta[c]furanone
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Overview
Description
6-(3,4-dimethoxyphenyl)-4-methoxy-1,3-dimethyl-8-cyclohepta[c]furanone is a cycloheptafuran.
Scientific Research Applications
Flavor Compound Research
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and its methyl ether are key flavor compounds in many fruits, highly appreciated by the food industry. Research has been advancing in understanding the biosynthetic pathways leading to these compounds, which is crucial for developing biotechnological processes for their synthesis (Schwab, 2013).
Chemical Synthesis and Reactions
The cycloaddition reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with 6,6-dimethylfulvene indicates the formation of major and minor cycloadducts, showing the versatility of these compounds in chemical synthesis (Yasunami et al., 1992). Additionally, the synthesis of pentafluoro-2H-cyclohepta[b]furan-2-one and its reaction with sodium methoxide produced various methoxy-tetrafluoro-2H-cyclohepta[b]furan-2-one compounds, highlighting the chemical diversity achievable with furanone derivatives (Brooke et al., 1991).
Crystallography and Structure Analysis
Studies like the one on dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate contribute to understanding the molecular and crystal structures of complex organic compounds, aiding in the development of new materials and pharmaceuticals (Shabir et al., 2020).
Medicinal Chemistry and Drug Synthesis
Compounds like 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile showcase the potential of furanone derivatives in medicinal chemistry, possibly leading to new therapeutic agents (Moustafa & Girgis, 2007).
Properties
Molecular Formula |
C20H20O5 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]furan-8-one |
InChI |
InChI=1S/C20H20O5/c1-11-19-15(21)8-14(10-18(24-5)20(19)12(2)25-11)13-6-7-16(22-3)17(9-13)23-4/h6-10H,1-5H3 |
InChI Key |
HBCRLHZCIKXVTG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC(=C(C=C3)OC)OC)OC |
Canonical SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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